Cilazapril-d5 -

Cilazapril-d5

Catalog Number: EVT-1499718
CAS Number:
Molecular Formula: C₂₂H₂₆D₅N₃O₅
Molecular Weight: 422.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cilazapril-d5 is a deuterated derivative of Cilazapril, an angiotensin-converting enzyme inhibitor primarily used to manage hypertension and heart failure. The incorporation of deuterium atoms into the Cilazapril molecule enhances its stability and alters its pharmacokinetic properties, making it a valuable compound for both therapeutic applications and scientific research. Cilazapril-d5 serves as a reference standard in analytical chemistry and is utilized in metabolic studies to investigate the effects of deuterium substitution on biological processes.

Source and Classification

Cilazapril-d5 is classified as an angiotensin-converting enzyme inhibitor. It is synthesized from Cilazapril, which is known for its efficacy in lowering blood pressure by inhibiting the conversion of angiotensin I to angiotensin II. The deuterated form, Cilazapril-d5, is particularly useful in research settings due to its unique isotopic labeling, allowing for enhanced tracking and analysis in various biochemical studies .

Synthesis Analysis

Methods

The synthesis of Cilazapril-d5 involves incorporating deuterium into the Cilazapril structure through catalytic exchange reactions. This process typically requires controlled conditions to maximize yield and purity. The following methods are commonly employed:

  • Catalytic Exchange Reactions: Hydrogen atoms in the Cilazapril molecule are replaced with deuterium atoms using catalysts.
  • High-Performance Liquid Chromatography: This technique is often used for purification, ensuring that the final product meets pharmaceutical standards.

Technical Details

The industrial production of Cilazapril-d5 focuses on large-scale synthesis, where reaction conditions such as temperature, pressure, and the choice of catalyst are meticulously controlled to optimize the incorporation of deuterium. The resulting compound must undergo rigorous quality control measures to confirm its identity and purity before being utilized in research or therapeutic applications .

Molecular Structure Analysis

Cilazapril-d5 possesses a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula can be represented as follows:

  • Canonical SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
  • InChI Key: HHHKFGXWKKUNCY-COLVBYEJSA-N

This structure includes a bicyclic unit with carboxylate and amidic carbonyl groups, along with a thiol-bearing side chain that plays a crucial role in its mechanism of action against angiotensin-converting enzyme .

Chemical Reactions Analysis

Reactions

Cilazapril-d5 undergoes several key chemical reactions:

  • Hydrolysis: This reaction involves the cleavage of chemical bonds through the addition of water, often catalyzed by acids or bases. The primary product of this reaction is Cilazaprilat, the active metabolite of Cilazapril.
  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used to modify certain functional groups within the molecule.
  • Reduction: Reducing agents like lithium aluminum hydride facilitate the conversion of specific functional groups into their reduced forms .

Technical Details

The hydrolysis process can be influenced by various factors including pH, temperature, and the presence of catalysts. Understanding these parameters is essential for optimizing reactions involving Cilazapril-d5 and predicting its behavior in biological systems.

Mechanism of Action

Cilazapril-d5 functions by inhibiting the angiotensin-converting enzyme, which prevents the conversion of angiotensin I into angiotensin II. This inhibition leads to vasodilation and decreased blood pressure. The presence of deuterium in Cilazapril-d5 may enhance its stability and prolong its therapeutic effects compared to non-deuterated forms. Research indicates that this modification could lead to improved pharmacokinetic profiles, making it an attractive candidate for further studies in cardiovascular therapy .

Physical and Chemical Properties Analysis

Physical Properties

Cilazapril-d5 is expected to exhibit similar physical properties to those of Cilazapril, with modifications due to deuteration potentially affecting solubility and stability. Specific data on melting point, boiling point, or solubility are typically obtained through experimental methods during synthesis.

Chemical Properties

The chemical properties include reactivity patterns typical for angiotensin-converting enzyme inhibitors. The presence of deuterium may alter reaction rates and pathways compared to its non-deuterated counterpart. Studies on these properties are essential for understanding how Cilazapril-d5 behaves under various conditions in both laboratory and clinical settings .

Applications

Cilazapril-d5 has numerous applications across various fields:

  • Scientific Research: It serves as a reference standard in analytical chemistry for studying deuterated compounds.
  • Metabolic Studies: Researchers utilize it to investigate the effects of deuterium substitution on biological processes.
  • Pharmaceutical Development: Its enhanced stability makes it a candidate for developing new pharmaceuticals with improved pharmacokinetic profiles.
  • Therapeutic Investigation: Ongoing studies explore its potential advantages over traditional non-deuterated angiotensin-converting enzyme inhibitors in treating cardiovascular diseases .

Properties

Product Name

Cilazapril-d5

Molecular Formula

C₂₂H₂₆D₅N₃O₅

Molecular Weight

422.53

Synonyms

(1S,9S)-9-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic Acid-d5; Ro 31-2848-d5; Vascace-d5; Yipingshu-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.